molecular formula C13H21NO2 B8755161 3-(4-Phenylbutan-2-ylamino)propane-1,2-diol

3-(4-Phenylbutan-2-ylamino)propane-1,2-diol

Cat. No.: B8755161
M. Wt: 223.31 g/mol
InChI Key: CSCRFWXIWSPGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenylbutan-2-ylamino)propane-1,2-diol is a chemical compound with a complex structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylbutan-2-ylamino)propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with an appropriate amine under alkaline conditions. The reaction is carried out by adding sodium hydroxide to create an alkaline environment, followed by the addition of the amine. The product is then purified through a series of steps to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product collection helps in maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylbutan-2-ylamino)propane-1,2-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce secondary amines .

Scientific Research Applications

3-(4-Phenylbutan-2-ylamino)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Phenylbutan-2-ylamino)propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenylbutan-2-ylamino)propane-1,2-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its phenyl and butyl groups contribute to its lipophilicity and potential interactions with hydrophobic regions of biological molecules .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

3-(4-phenylbutan-2-ylamino)propane-1,2-diol

InChI

InChI=1S/C13H21NO2/c1-11(14-9-13(16)10-15)7-8-12-5-3-2-4-6-12/h2-6,11,13-16H,7-10H2,1H3

InChI Key

CSCRFWXIWSPGFX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(CO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of glycidol (11.5 g, 0.155 mol) in isopropanol (25 ml) was added dropwise under N2 at 40° C. to a solution of 1-phenyl-3-butylamine in isopropanol (50 ml). After 1 hour, the solution was heated at 70° C. for 1.5 hours and then at room temperature overnight. The isopropanol was removed under reduced pressure and the residue distilled to yield 24 g (70%) of 94; b.p.0.2 140°-5° C.
Quantity
11.5 g
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25 mL
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50 mL
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Yield
70%

Synthesis routes and methods II

Procedure details

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